4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine is a complex organic compound that features a unique combination of pyrazole, azetidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 4-bromo-1H-pyrazole, which can be achieved through the bromination of pyrazole . This intermediate is then reacted with azetidine and cyclobutylpyrimidine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dehalogenated product.
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of certain enzymes, while the azetidine and pyrimidine rings may interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine substitution.
4-Bromo-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of the azetidine ring.
3-Bromo-1-(3-pyridyl)-1H-pyrazole: Contains a pyridyl group instead of the cyclobutylpyrimidine ring.
Uniqueness
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5/c16-13-5-19-21(9-13)8-11-6-20(7-11)15-4-14(17-10-18-15)12-2-1-3-12/h4-5,9-12H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJKKKIVLZPINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.